molecular formula C17H17N5 B5214044 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine

6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine

Cat. No. B5214044
M. Wt: 291.35 g/mol
InChI Key: ONLHPFBFTMCSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine, also known as MPTP, is a compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the pyrimidine family and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine's mechanism of action involves the conversion of 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine to MPP+ by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and causes mitochondrial dysfunction and oxidative stress, leading to cell death.
Biochemical and Physiological Effects
6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine has been shown to have a variety of biochemical and physiological effects. In addition to its effects on dopaminergic neurons, 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine has also been shown to inhibit the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine.

Advantages and Limitations for Lab Experiments

6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and has a well-understood mechanism of action. Additionally, the 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine-induced Parkinson's disease model has been extensively studied and is a well-established tool for studying the pathophysiology of Parkinson's disease. However, there are also limitations to the use of 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine in lab experiments. 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine is a toxic compound and must be handled with care. Additionally, the 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine-induced Parkinson's disease model has limitations in terms of its ability to fully replicate the disease in humans.

Future Directions

There are several future directions for research on 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine. One area of interest is the development of new compounds that can selectively target dopaminergic neurons without causing cell death. Another area of interest is the use of 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine as a tool to study other neurological diseases, such as Alzheimer's disease and Huntington's disease. Additionally, there is interest in using 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine as a tool to study the role of mitochondrial dysfunction and oxidative stress in the pathogenesis of neurodegenerative diseases.

Synthesis Methods

The synthesis of 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine involves the reaction of 2,4,5-triaminopyrimidine with 2-bromo-1,3-diphenylpropane in the presence of a palladium catalyst and a base. This reaction yields 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine as a white solid with a melting point of 310-312°C. The purity of 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine can be confirmed by various analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine has been used extensively in scientific research as a tool to study the function of a variety of biological systems. One of the most well-known applications of 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine is in the study of Parkinson's disease. 6-methyl-N~2~,N~4~-diphenyl-2,4,5-pyrimidinetriamine is converted to MPP+ in the brain, which selectively destroys dopaminergic neurons in the substantia nigra. This model has been used to study the pathophysiology of Parkinson's disease and to test potential therapeutic interventions.

properties

IUPAC Name

6-methyl-2-N,4-N-diphenylpyrimidine-2,4,5-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5/c1-12-15(18)16(20-13-8-4-2-5-9-13)22-17(19-12)21-14-10-6-3-7-11-14/h2-11H,18H2,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLHPFBFTMCSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NC2=CC=CC=C2)NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N~2~,N~4~-diphenylpyrimidine-2,4,5-triamine

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